Cas no 1803560-69-1 (tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate)

tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate
-
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-174387-0.25g |
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate |
1803560-69-1 | 95% | 0.25g |
$389.0 | 2023-09-20 | |
Enamine | EN300-174387-0.5g |
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate |
1803560-69-1 | 95% | 0.5g |
$613.0 | 2023-09-20 | |
Enamine | EN300-174387-1.0g |
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate |
1803560-69-1 | 95% | 1g |
$785.0 | 2023-06-08 | |
Enamine | EN300-174387-0.1g |
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate |
1803560-69-1 | 95% | 0.1g |
$272.0 | 2023-09-20 | |
Enamine | EN300-174387-10.0g |
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate |
1803560-69-1 | 95% | 10g |
$3376.0 | 2023-06-08 | |
A2B Chem LLC | AW09314-500mg |
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate |
1803560-69-1 | 95% | 500mg |
$681.00 | 2024-04-20 | |
A2B Chem LLC | AW09314-1g |
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate |
1803560-69-1 | 95% | 1g |
$862.00 | 2024-04-20 | |
Aaron | AR01BDKE-5g |
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate |
1803560-69-1 | 95% | 5g |
$3156.00 | 2023-12-14 | |
A2B Chem LLC | AW09314-100mg |
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate |
1803560-69-1 | 95% | 100mg |
$322.00 | 2024-04-20 | |
1PlusChem | 1P01BDC2-100mg |
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate |
1803560-69-1 | 95% | 100mg |
$338.00 | 2025-03-19 |
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate 関連文献
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylateに関する追加情報
Recent Advances in the Application of tert-Butyl 3-(Hydrazinecarbonyl)morpholine-4-carboxylate (CAS: 1803560-69-1) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate (CAS: 1803560-69-1) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This molecule, characterized by its morpholine core and hydrazinecarboxylate functionality, serves as a key intermediate in the synthesis of biologically active compounds. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
One of the most notable applications of tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate is its use as a building block in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are increasingly recognized as critical targets in drug discovery, and the morpholine scaffold of this compound provides a robust platform for designing inhibitors with enhanced binding affinity and selectivity. Recent research has demonstrated its utility in the development of inhibitors for oncogenic targets such as MDM2 and BET proteins, which play pivotal roles in cancer progression.
In addition to its role in oncology, this compound has also been explored in the context of antimicrobial drug development. The hydrazinecarboxylate moiety offers a unique chemical handle for introducing diverse functional groups, enabling the synthesis of compounds with potent activity against resistant bacterial strains. A 2023 study published in the Journal of Medicinal Chemistry reported the successful use of tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate in the synthesis of novel β-lactamase inhibitors, which are crucial for combating antibiotic resistance.
The synthetic versatility of tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate is further underscored by its application in click chemistry and bioconjugation strategies. Researchers have utilized its reactive hydrazine group to facilitate the rapid and efficient labeling of biomolecules, enabling advanced studies in proteomics and chemical biology. For instance, a recent study in ACS Chemical Biology detailed its use in the site-specific modification of antibodies, paving the way for the development of next-generation biotherapeutics.
Despite its promising applications, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from this compound. Issues such as metabolic stability and bioavailability are areas of active investigation. Recent advancements in prodrug strategies and formulation technologies, however, are addressing these limitations, as evidenced by a 2024 publication in Drug Discovery Today that highlighted improved in vivo performance of morpholine-based prodrugs.
In conclusion, tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate (CAS: 1803560-69-1) represents a valuable tool in modern drug discovery, with its applications spanning from oncology to infectious diseases and chemical biology. Ongoing research continues to uncover new opportunities for this compound, reinforcing its importance in the development of next-generation therapeutics. Future studies are expected to focus on further refining its derivatives to enhance their clinical potential.
1803560-69-1 (tert-butyl 3-(hydrazinecarbonyl)morpholine-4-carboxylate) 関連製品
- 59252-87-8(Chikusetsu saponin Ib)
- 2172229-32-0(4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid)
- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)
- 2136834-47-2(Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester)
- 2138076-47-6(5-(3-amino-2,5-dimethylphenyl)thiophene-2-carbaldehyde)
- 2172558-72-2(2-1-(oxolan-2-ylmethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2228216-69-9(2-1-(2-aminopropan-2-yl)cyclopropyl-N,N-dimethylaniline)
- 2228902-57-4(3-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-2,2-difluoropropanoic acid)
- 2138391-06-5(1-[5-(Dimethyl-1,2-oxazol-4-yl)thiophen-2-yl]ethan-1-one)
- 1807941-83-8((2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide)



